Estradiol valerate is a steroid ester. Estradiol Valerate (also known as E2V) is a pro-drug ester of [DB00783], a naturally occurring hormone that circulates endogenously within the human body. Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone. As a pro-drug of estradiol, estradiol acetate therefore has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. [DB00783] is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%). First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects. Esterification of estradiol aims to improves absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity. Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol. Ester pro-drugs of estradiol are therefore considered to be bioidentical forms of estrogen. Estradiol valerate is commercially available as an intramuscular injection as the product Delestrogen and is indicated for the treatment of moderate to severe vasomotor symptoms and vulvovaginal atrophy due to menopause, for the treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure, and for the treatment of advanced androgen-dependent carcinoma of the prostate (for palliation only). Estradiol valerate is also available in combination with [DB09123] as the commercially available product Natazia used for the prevention of pregnancy and for the treatment of heavy menstrual bleeding. The primary source of estrogen in normally cycling adult women is the ovarian follicle, which secretes 70 to 500 mcg of estradiol daily, depending on the phase of the menstrual cycle. However, after menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. Because of the difference in potency between estradiol and estrone, menopause (and a change in primary hormone from estradiol to estrone) is associated with a number of symptoms associated with this reduction in potency and in estrogenic effects. These include hot flashes, vaginal dryness, mood changes, irregular menses, chills, and sleeping problems. Administration of synthetic and bioidentical forms of estrogen, such as estradiol valerate, has shown to improve these menopausal symptoms. Estradiol Valerate is the parenterally-administered synthetic valerate ester of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. This agent exhibits mild anabolic and metabolic properties, and increases blood coagulability. (NCI04) The 17-beta-isomer of estradiol, an aromatized C18 steroid with hydroxyl group at 3-beta- and 17-beta-position. Estradiol-17-beta is the most potent form of mammalian estrogenic steroids. See also: Estradiol (has active moiety); Dienogest; estradiol valerate (component of); Estradiol valerate; testosterone enanthate (component of) ... View More ...
Related Compounds
Estradiol
Compound Description: Estradiol is a naturally occurring estrogen steroid hormone. It is involved in various physiological processes, including the development and regulation of the female reproductive system. [] Estradiol is often used in hormone replacement therapy (HRT) for menopausal women to alleviate symptoms and prevent bone loss. [, , ]
Relevance: Estradiol is the active metabolite of estradiol valerate. [] Estradiol valerate is a prodrug of estradiol, meaning it is converted into estradiol in the body after administration. Therefore, estradiol is directly relevant to estradiol valerate as it is responsible for the therapeutic effects observed with estradiol valerate treatment.
Estrone
Compound Description: Estrone is a naturally occurring estrogen steroid hormone less potent than estradiol. It is a metabolite of estradiol and can be converted back to estradiol in the body. [] Estrone levels are often measured in conjunction with estradiol to assess estrogen levels.
Relevance: Similar to estradiol, estrone is a metabolite of estradiol valerate. [] While less potent, estrone can contribute to the overall estrogenic effects observed with estradiol valerate treatment.
Medroxyprogesterone Acetate
Compound Description: Medroxyprogesterone acetate is a synthetic progestin medication. It is commonly used in hormone replacement therapy (HRT) in combination with estrogen to oppose the proliferative effects of estrogen on the endometrium and reduce the risk of endometrial cancer. [, , ]
Relevance: Medroxyprogesterone acetate is often co-administered with estradiol valerate in HRT regimens. [, ] Studies suggest that medroxyprogesterone acetate might attenuate the beneficial effects of estradiol valerate on nitric oxide levels. []
Cyproterone Acetate
Compound Description: Cyproterone acetate is a steroidal antiandrogen and progestogen medication. It is used in combination with estrogen for hormone replacement therapy (HRT) in postmenopausal women. [, ]
Relevance: Cyproterone acetate is another progestin commonly used alongside estradiol valerate in HRT. [, ] Similar to medroxyprogesterone acetate, cyproterone acetate might also potentially diminish the positive effects of estradiol valerate on nitric oxide production. []
Dienogest
Compound Description: Dienogest is a synthetic steroid hormone with progestogenic and antiandrogenic properties. It is utilized in combined hormonal contraceptives and hormone replacement therapy (HRT) for managing conditions like endometriosis and adenomyosis. [, , ]
Relevance: Dienogest is another progestogen that can be combined with estradiol valerate in HRT regimens. [, , ] Combining these two hormones offers benefits like reducing menstrual blood loss in women with adenomyosis. [, ] Furthermore, dienogest, unlike other progestins, might not interfere with the positive effects of estradiol valerate on vascular function. []
Levonorgestrel
Compound Description: Levonorgestrel is a synthetic progestogen used in various hormonal contraceptives, including emergency contraception. []
Relevance: Studies have compared the effects of estradiol valerate alone with combined estradiol valerate and levonorgestrel therapy. [] This research suggests that combining these hormones might impact trans-fatty acid content in plasma lipids differently than estradiol valerate alone.
Soy Isoflavones
Compound Description: Soy isoflavones are naturally occurring compounds found in soybeans with estrogen-like effects. They are marketed as dietary supplements for managing menopausal symptoms as an alternative to traditional hormone replacement therapy (HRT). []
Relevance: Research has investigated the efficacy of soy isoflavones compared to estradiol valerate in relieving menopausal symptoms using the Menopause Quality of Life (MENQOL) questionnaire. [] This comparison highlights potential alternatives to traditional estradiol valerate-based HRT for managing menopausal symptoms.
Conjugated Estrogens
Compound Description: Conjugated estrogens are a mixture of estrogen hormones obtained from natural sources. They are commonly used in hormone replacement therapy (HRT) for menopausal women. []
Relevance: Studies have compared the effectiveness of different estrogen formulations, including estradiol valerate and conjugated estrogens, in preventing bone loss in postmenopausal women. [] This comparison helps determine the appropriate dosage and type of estrogen replacement therapy for optimal bone health in postmenopausal women.
Source and Classification
Estradiol valerate is derived from estradiol through esterification with valeric acid. It belongs to the class of compounds known as steroid hormones, specifically categorized under estrogens. The compound can be classified based on its structure as a steroid ester, which enhances its lipophilicity and alters its pharmacokinetic properties compared to estradiol.
Synthesis Analysis
Methods and Technical Details
The synthesis of estradiol valerate typically involves the reaction of estradiol with n-valeric anhydride or n-valeryl chloride in the presence of a base such as pyridine. The process can be outlined in several steps:
Esterification: Estradiol (100 grams) is mixed with pyridine (500 ml) and n-valeric anhydride (217.2 ml). The mixture is heated to 75-80 °C for 2 hours.
Workup: After cooling, water (500 ml) and hydrochloric acid (1:1 mixture) are added. Ethyl acetate (500 ml) is then introduced to separate the organic layer.
Purification: The organic layer is washed with water and sodium bicarbonate solution, concentrated, and treated with methanol to yield crystalline estradiol valerate.
The final product typically exhibits a purity greater than 99%.
Chemical Reactions Analysis
Reactions and Technical Details
Estradiol valerate undergoes hydrolysis in biological systems to release estradiol. This process can be catalyzed by enzymes such as esterases, which cleave the ester bond:
Estradiol valerate+H2O→Estradiol+Valeric acid
Additionally, it can participate in various chemical reactions typical of esters, including transesterification under specific conditions.
Mechanism of Action
Process and Data
Estradiol valerate exerts its effects primarily through binding to estrogen receptors in target tissues such as the uterus, breast, and bone. Upon conversion to estradiol, it activates these receptors, leading to:
Modulation of gene expression related to reproductive health.
Regulation of menstrual cycles.
Maintenance of secondary sexual characteristics.
The pharmacodynamics involve both genomic (altering gene transcription) and non-genomic pathways (rapid signaling through membrane-bound receptors).
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White crystalline powder.
Melting Point: Approximately 64-66 °C.
Solubility: Soluble in organic solvents like methanol and ethyl acetate but poorly soluble in water.
Chemical Properties
Stability: Stable under normal conditions but sensitive to light and moisture.
pH Range: Typically neutral in solution.
These properties are critical for formulation in pharmaceutical applications.
Applications
Scientific Uses
Estradiol valerate is widely used in:
Hormone Replacement Therapy: To alleviate symptoms associated with menopause by restoring estrogen levels.
Contraceptives: As part of combined oral contraceptive pills.
Endometriosis Treatment: To manage symptoms by regulating hormonal levels.
Additionally, it has applications in research settings for studying estrogen-related biological processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Erlotinib is an epidermal growth factor receptor inhibitor (EGFR inhibitor). Erlotinib HCl was approved. Erlotinib binds in a reversible fashion to the adenosine triphosphate (ATP) binding site of the receptor. For the signal to be transmitted, two EGFR molecules need to come together to form a homodimer. These then use the molecule of ATP to trans-phosphorylate each other on tyrosine residues, which generates phosphotyrosine residues, recruiting the phosphotyrosine-binding proteins to EGFR to assemble protein complexes that transduce signal cascades to the nucleus or activate other cellular biochemical processes. When erlotinib binds to EGFR, formation of phosphotyrosine residues in EGFR is not possible and the signal cascades are not initiated.
Erlotinib is a quinazoline compound having a (3-ethynylphenyl)amino group at the 4-position and two 2-methoxyethoxy groups at the 6- and 7-positions. It has a role as an antineoplastic agent, a protein kinase inhibitor and an epidermal growth factor receptor antagonist. It is a member of quinazolines, a terminal acetylenic compound, an aromatic ether and a secondary amino compound. Erlotinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that is used in the treatment of non-small cell lung cancer, pancreatic cancer and several other types of cancer. It is typically marketed under the trade name Tarceva. Erlotinib binds to the epidermal growth factor receptor (EGFR) tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor. Recent studies demonstrate that erlotinib is also a potent inhibitor of JAK2V617F, which is a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia. This finding introduces the potential use of erlotinib in the treatment of JAK2V617F-positive PV and other myeloproliferative disorders. Erlotinib is a Kinase Inhibitor. The mechanism of action of erlotinib is as a Protein Kinase Inhibitor. Erlotinib is a tyrosine kinase receptor inhibitor that is used in the therapy of advanced or metastatic pancreatic or non-small cell lung cancer. Erlotinib therapy is associated with transient elevations in serum aminotransferase levels during therapy and rare instances of clinically apparent acute liver injury. Erlotinib is a quinazoline derivative with antineoplastic properties. Competing with adenosine triphosphate, erlotinib reversibly binds to the intracellular catalytic domain of epidermal growth factor receptor (EGFR) tyrosine kinase, thereby reversibly inhibiting EGFR phosphorylation and blocking the signal transduction events and tumorigenic effects associated with EGFR activation. A quinazoline derivative and ANTINEOPLASTIC AGENT that functions as a PROTEIN KINASE INHIBITOR for EGFR associated tyrosine kinase. It is used in the treatment of NON-SMALL CELL LUNG CANCER. See also: Erlotinib Hydrochloride (has salt form).
Ertapenem is meropenem in which the one of the two methyl groups attached to the amide nitrogen is replaced by hydrogen while the other is replaced by a 3-carboxyphenyl group. The sodium salt is used for the treatment of moderate to severe susceptible infections including intra-abdominal and acute gynaecological infections, pneumonia, and infections of the skin and of the urinary tract. It has a role as an antibacterial drug. It is a carbapenemcarboxylic acid and a pyrrolidinecarboxamide. It is a conjugate acid of an ertapenem(1-). Ertapenem is a 1-β methyl-carbapenem that is structurally related to beta-lactam antibiotics. It was first authorized for use in the US in November 2001 and in Europe in April 2002. Shown to be effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, ertapenem is used to treat various bacterial infections. Ertapenem is a Penem Antibacterial. Ertapenem is a broad spectrum carbapenem antibiotic used primarily for the treatment of aerobic gram-negative bacterial infections. Ertapenem, like other carbapenems, is associated with transient and asymptomatic elevations in serum enzymes. The carbapenems have also been linked to rare instances of clinically apparent, acute cholestatic liver injury. Ertapenem is a 1-beta-methyl carbapenem and broad-spectrum beta-lactam antibiotic with bactericidal property. Ertapenem binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, in particular PBPs 2 and 3, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition results in a weakening and subsequent lysis of the cell wall leading to cell death of Gram-positive and Gram-negative aerobic and anaerobic pathogens. This agent is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases and extended-spectrum beta-lactamases. A carbapenem derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of Gram-positive and Gram-negative bacterial infections including intra-abdominal infections, acute gynecological infections, complicated urinary tract infections, skin infections, and respiratory tract infections. It is also used to prevent infection in colorectal surgery. See also: Ertapenem Sodium (has salt form).
Ertapenem Sodium is the sodium salt of ertapenem, a 1-beta-methyl carbapenem and a broad-spectrum beta-lactam antibiotic with bactericidal activity. Ertapenem binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, in particular PBPs 2 and 3, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of peptidoglycan synthesis results in weakening and lysis of the cell wall and cell death. In vitro, this agent has shown activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. Erapenem is resistant to hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases and extended-spectrum beta-lactamases. A carbapenem derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of Gram-positive and Gram-negative bacterial infections including intra-abdominal infections, acute gynecological infections, complicated urinary tract infections, skin infections, and respiratory tract infections. It is also used to prevent infection in colorectal surgery. See also: Ertapenem Sodium (preferred); Ertapenem (has active moiety).
Ertiprotafib belongs to a novel class of insulin sensitizers developed for treatment of type 2 diabetes. In insulin-resistant rodent models, ertiprotafib and a close analog lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test. Ertiprotafib is an inhibitor of the protein tyrosine phosphatase 1B (PTP1B) and dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic and anti-lipidemic activity. Ertiprotafib inhibits PTP1B preventing the dephosphorylation of the insulin receptor, which improves insulin sensitivity and decreases blood glucose levels. In addition, this agent is able to stimulate both PPAR alpha and gamma thereby further improving glucose homeostasis and reducing triglyceride (TG) and free fatty acid levels. Ertiprotafib was also shown to be a potent inhibitor of IkappaB kinase beta (IKKbeta), which cotributes to its anti-inflammatory properties.